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Abstract

ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDACG6), a
cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein
trafficking and quality control. Emerging evidence highlights the significant impact of ACY-1083
on mitochondrial function, particularly in the context of chemotherapy-induced peripheral
neuropathy (CIPN). This technical guide provides an in-depth analysis of the mechanism of
action of ACY-1083, focusing on its effects on mitochondrial bioenergetics, transport, and
overall health. We present a summary of key quantitative data, detailed experimental
methodologies, and visual representations of the associated signaling pathways to offer a
comprehensive resource for researchers and drug development professionals.

Introduction: The Role of HDACG6 in Cellular
Homeostasis

Histone deacetylase 6 (HDACS6) is a uniqgue member of the class [Ib HDAC family, primarily
located in the cytoplasm. Unlike other HDACSs that predominantly target nuclear histones to
regulate gene expression, HDACG6's main substrates are non-histone proteins, including a-
tubulin and cortactin.[1][2] By deacetylating these proteins, HDACS6 influences a wide array of
cellular functions such as cell migration, immune responses, and importantly, intracellular
transport along microtubules.[1][2]
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Mitochondria, the powerhouses of the cell, are dynamic organelles that are actively transported
along microtubules to meet the energy demands of different cellular compartments.[2][3] This
process is particularly critical in neurons, which have long axons and high energy requirements
at their terminals.[2][3] The stability and function of the microtubule network are therefore
paramount for proper mitochondrial distribution and function.

ACY-1083: A Highly Selective HDACG6 Inhibitor

ACY-1083 is a small molecule inhibitor that demonstrates high selectivity for HDACSG. In vitro
studies have shown that ACY-1083 inhibits HDACG6 with an IC50 of 3 nM and is over 260-fold
more selective for HDAC6 compared to all other tested HDAC isoforms (HDAC1-9).[4][5] This
high selectivity minimizes off-target effects, making it a valuable tool for studying the specific
roles of HDACG6 and a promising therapeutic candidate. Another HDACS6 inhibitor, ACY-1215
(Ricolinostat), which is less selective than ACY-1083, is currently in clinical trials for various
cancers.[4][6]

Mechanism of Action: How ACY-1083 Impacts
Mitochondrial Function

The primary mechanism by which ACY-1083 influences mitochondrial function is through its
inhibition of HDACG6's deacetylase activity on a-tubulin.[4][7]

 Increased a-tubulin Acetylation: a-tubulin is a key component of microtubules. The
acetylation of a-tubulin is associated with more stable and flexible microtubules, which serve
as enhanced tracks for molecular motors like kinesin and dynein.[1]

e Improved Mitochondrial Transport: By inhibiting HDAC6, ACY-1083 leads to an increase in
the acetylation of a-tubulin.[4] This hyperacetylation promotes the binding of motor proteins
to microtubules, thereby facilitating the transport of mitochondria along axons.[1][4] Studies
have shown that ACY-1083 treatment prevents the cisplatin-induced reduction in
mitochondrial motility in dorsal root ganglion (DRG) cultures.[4]

» Enhanced Mitochondrial Bioenergetics and Mass: In preclinical models of cisplatin-induced
peripheral neuropathy, ACY-1083 has been shown to restore mitochondrial bioenergetics.[4]
[5][7] This includes the normalization of key parameters such as baseline respiration, ATP-
coupled respiration, and maximal respiratory capacity in the tibial nerves of treated mice.[4]
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This restoration of bioenergetics is likely a consequence of increased mitochondrial content
in the distal nerves, facilitated by improved transport.[4][7]

Below is a diagram illustrating the proposed signaling pathway for ACY-1083's effect on
mitochondrial transport.
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ACY-1083 inhibits HDACSG, leading to increased a-tubulin acetylation and improved
mitochondrial transport.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies
investigating the effects of ACY-1083 on mitochondrial function in the context of cisplatin-

induced peripheral neuropathy.

Table 1: In Vitro Selectivity of ACY-1083

Target IC50 (nM) Selectivity vs. HDAC6
HDACG6 3
Other HDACs (1-9) >780 >260-fold

Data sourced from Krukowski
et al., 2017.[4]

Table 2: Effect of ACY-1083 on Mitochondrial Bioenergetics in Tibial Nerves of Cisplatin-
Treated Mice
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Cisplatin + Cisplatin + Saline + Saline + ACY-
Parameter . .
Vehicle ACY-1083 Vehicle 1083
Baseline )
o Decreased Normalized Normal Normal
Respiration
ATP-coupled i
o Decreased Normalized Normal Normal
Respiration
Proton Leak Decreased Normalized Normal Normal
Maximal
Respiratory Decreased Normalized Normal Normal
Capacity
Qualitative

summary based
on data from
Krukowski et al.,
2017.[4] A two-
way ANOVA
revealed a
significant
interaction
(P<0.05) for all

parameters.

Table 3: Effect of ACY-1083 on Mitochondrial Motility in Cultured DRG Neurons

Treatment Percentage of Moving Mitochondria
Vehicle Normal
Cisplatin Decreased

Prevented Decrease

Cisplatin + ACY-1083

Qualitative summary based on data from
Krukowski et al., 2017.[4]
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are summaries of key experimental protocols used in the cited studies.

Animal Model of Chemotherapy-Induced Peripheral
Neuropathy

e Animal Strain: Male C57BL/6J mice are typically used.

o Chemotherapy Administration: Cisplatin is administered over two rounds. A common regimen
is 2.3 mg/kg/day, intraperitoneally (i.p.), for 5 consecutive days, followed by a 5-day rest
period, and then another 5 days of treatment.[8]

o ACY-1083 Administration: ACY-1083 is typically administered daily via i.p. injection at a dose
of 10 mg/kg.[8] Treatment may be initiated either before cisplatin administration (prevention
paradigm) or after the development of neuropathy symptoms (reversal paradigm).[4][9]

o Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, with the 50%
paw withdrawal threshold calculated using the up-down method.[4]

Measurement of Mitochondrial Bioenergetics

o Tissue Preparation: Tibial nerves and dorsal root ganglia (DRG) are dissected from treated
and control animals.

o Assay Platform: A Seahorse XF Analyzer is commonly used to measure oxygen consumption
rates (OCR) and extracellular acidification rates (ECAR).

e Procedure: Tissues are placed in specialized microplates, and a series of mitochondrial
stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are injected to determine key
parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration,
proton leak, and maximal respiratory capacity.[4][10]

In Vitro Mitochondrial Motility Assay

o Cell Culture: Primary cultures of DRG neurons are established from rats or mice.
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e Mitochondrial Labeling: Mitochondria are fluorescently labeled using a dye such as
MitoTracker Red CMXRos.

o Treatment: Cultured neurons are treated with cisplatin and/or ACY-1083 for a specified
duration (e.g., 3 hours).[4]

» Imaging and Analysis: Time-lapse microscopy is used to capture the movement of
mitochondria along neurites. The percentage of motile versus stationary mitochondria is then

guantified.

The following diagram outlines the general experimental workflow for assessing the in vivo
effects of ACY-1083.
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In Vivo Experimental
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A typical workflow for evaluating the in vivo efficacy of ACY-1083 in a mouse model of CIPN.

Broader Implications and

Future Directions

The ability of ACY-1083 to enhance mitochondrial function, particularly in neurons, suggests its

therapeutic potential extends beyond CIPN.[2]
many neurodegenerative diseases, and strate
bioenergetics are of significant interest.[2][11]

[7] Mitochondrial dysfunction is a hallmark of
gies to improve mitochondrial transport and
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Furthermore, the mechanism of ACY-1083 may involve more than direct effects on neuronal
mitochondria. Some studies suggest that the reversal of mechanical hypersensitivity by HDAC6
inhibitors also involves an IL-10 and macrophage-dependent pathway, indicating a potential
interplay between the nervous and immune systems.[10]

Future research should aim to:

» Elucidate the full spectrum of ACY-1083's effects on mitochondrial dynamics, including
fission and fusion.

 Investigate the therapeutic potential of ACY-1083 in other models of neurodegeneration
characterized by mitochondrial dysfunction.

o Conduct clinical trials to assess the safety and efficacy of highly selective HDACG6 inhibitors
like ACY-1083 in treating peripheral neuropathies and other relevant conditions in humans.

Conclusion

ACY-1083 is a potent and selective HDACG6 inhibitor that positively impacts mitochondrial
function, primarily by increasing a-tubulin acetylation and enhancing mitochondrial transport.
This leads to improved mitochondrial bioenergetics and a reversal of deficits observed in
preclinical models of chemotherapy-induced peripheral neuropathy. The data presented in this
guide underscore the importance of HDACG6 as a therapeutic target for conditions associated
with mitochondrial dysfunction and provide a solid foundation for further research and
development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. HDACG6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b2862329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8766942/
https://www.benchchem.com/product/b2862329?utm_src=pdf-body
https://www.benchchem.com/product/b2862329?utm_src=pdf-body
https://www.benchchem.com/product/b2862329?utm_src=pdf-body
https://www.benchchem.com/product/b2862329?utm_src=pdf-body
https://www.benchchem.com/product/b2862329?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2877100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2877100/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2862329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Frontiers | HDACG: A Key Link Between Mitochondria and Development of Peripheral
Neuropathy [frontiersin.org]

o 3. HDACG: A Key Link Between Mitochondria and Development of Peripheral Neuropathy -
PMC [pmc.ncbi.nlm.nih.gov]

» 4. HDACSE inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. medchemexpress.com [medchemexpress.com]

» 6. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral
Neuropathy With HDACG6 Inhibitor Ricolinostat In Preclinical Model - BioSpace
[biospace.com]

e 7. Mini-Review: Mitochondrial Dysfunction and Chemotherapy-induced Neuropathic Pain -
PMC [pmc.ncbi.nlm.nih.gov]

e 8. jneurosci.org [jneurosci.org]
e 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

e 10. An HDACS inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an
IL-10 and macrophage dependent pathway - PMC [pmc.ncbi.nim.nih.gov]

e 11. Histone deacetylase 6: A new player in oxidative stress-associated disorders and
cancers (Review) - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [ACY-1083 and its Impact on Mitochondrial Function: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2862329#acy-1083-and-its-impact-on-mitochondrial-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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